

An In-Depth Technical Guide to Ergothioneine-d9: Properties, Analysis, and Applications

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Compound of Interest

Compound Name: *Ergothioneine-d9*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine is a naturally occurring amino acid and antioxidant synthesized by certain bacteria and fungi. Its unique stability and potent cytoprotective properties have made it a subject of increasing interest in biomedical research and drug development. **Ergothioneine-d9**, a deuterated analog, serves as an invaluable tool for the accurate quantification of endogenous ergothioneine in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of **Ergothioneine-d9**, detailed experimental protocols for its use, and a visualization of its role in relevant biological pathways.

Physical and Chemical Properties

Ergothioneine-d9 is a stable, isotopically labeled version of L-ergothioneine, where nine hydrogen atoms on the trimethylated amine group are replaced with deuterium. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher mass, making it an ideal internal standard for mass spectrometry-based quantification.

Property	Value	Source(s)
Chemical Name	(α S)- α -Carboxy-2,3-dihydro-N,N,N-tri(methyl-d3)-2-thioxo-1H-imidazole-4-ethanaminium Inner Salt	[1]
Synonyms	L-(+)-Ergothioneine-d9, 2-Mercaptohistidine Betaine-d9	[1]
Molecular Formula	C ₉ H ₆ D ₉ N ₃ O ₂ S	[1]
Molecular Weight	238.35 g/mol	[1]
CAS Number	497-30-3 (Unlabeled)	[1]
Appearance	White to off-white solid	[2]
Melting Point	>230°C (decomposes)	
Solubility	Water (50 mg/mL), Methanol (Slightly)	[3]
Purity	Typically >95% (HPLC)	[4]
Isotopic Enrichment	Deuterium incorporation is typically high, with specific values provided in the Certificate of Analysis from the supplier.	[1]
Storage Conditions	-20°C or -80°C, sealed, away from moisture.[3]	

Experimental Protocols

Quantification of Ergothioneine in Human Plasma using LC-MS/MS with Ergothioneine-d9 as an Internal Standard

This protocol describes a sensitive method for the quantification of L-ergothioneine in human plasma and erythrocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[5][6][7]

a. Sample Preparation (Protein Precipitation)[5][6]

- To 50 μ L of plasma or erythrocyte lysate, add 200 μ L of acetonitrile containing a known concentration of **Ergothioneine-d9** (e.g., 100 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
- Reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography Conditions[5][6]

- LC System: A high-performance liquid chromatography system.
- Column: Alltime C18 (150 mm \times 2.1 mm, 5 μ m) or equivalent.[5][6]
- Mobile Phase: A gradient elution using:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.45 mL/min.[5][6]
- Column Temperature: 40°C.
- Injection Volume: 10 μ L.

c. Mass Spectrometry Conditions[5][6]

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - L-Ergothioneine: m/z 230 → 127.[5][6]
 - **Ergothioneine-d9**: m/z 239 → 127.[5][6]
- Optimization: Ion source parameters such as spray voltage, ion source temperature, and gas flows should be optimized for maximum signal intensity.

d. Quantification

A calibration curve is constructed by plotting the peak area ratio of L-ergothioneine to **Ergothioneine-d9** against the concentration of L-ergothioneine standards. The concentration of L-ergothioneine in the samples is then determined from this calibration curve.

NMR Spectroscopic Analysis of Ergothioneine

This protocol outlines the sample preparation for the analysis of ergothioneine in biological samples using Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

a. Sample Preparation (Metabolite Extraction)[8]

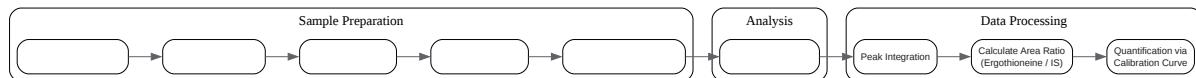
- For plasma or whole blood, mix the sample with methanol (1:2 v/v).
- Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
- Centrifuge at 13,400 x g for 40 minutes.
- Transfer the clear supernatant to a new vial and dry under a stream of nitrogen gas.
- Reconstitute the dried sample in a phosphate buffer in D₂O (e.g., 100 mM, pH 7.4) containing an internal standard (e.g., TSP or maleic acid).[8]
- Transfer the solution to an NMR tube for analysis.

b. NMR Acquisition Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Experiment: 1D ^1H NMR with water suppression.
- Key Parameters: Acquisition time, pulse delay, and number of scans should be optimized for desired signal-to-noise ratio.

Visualizations

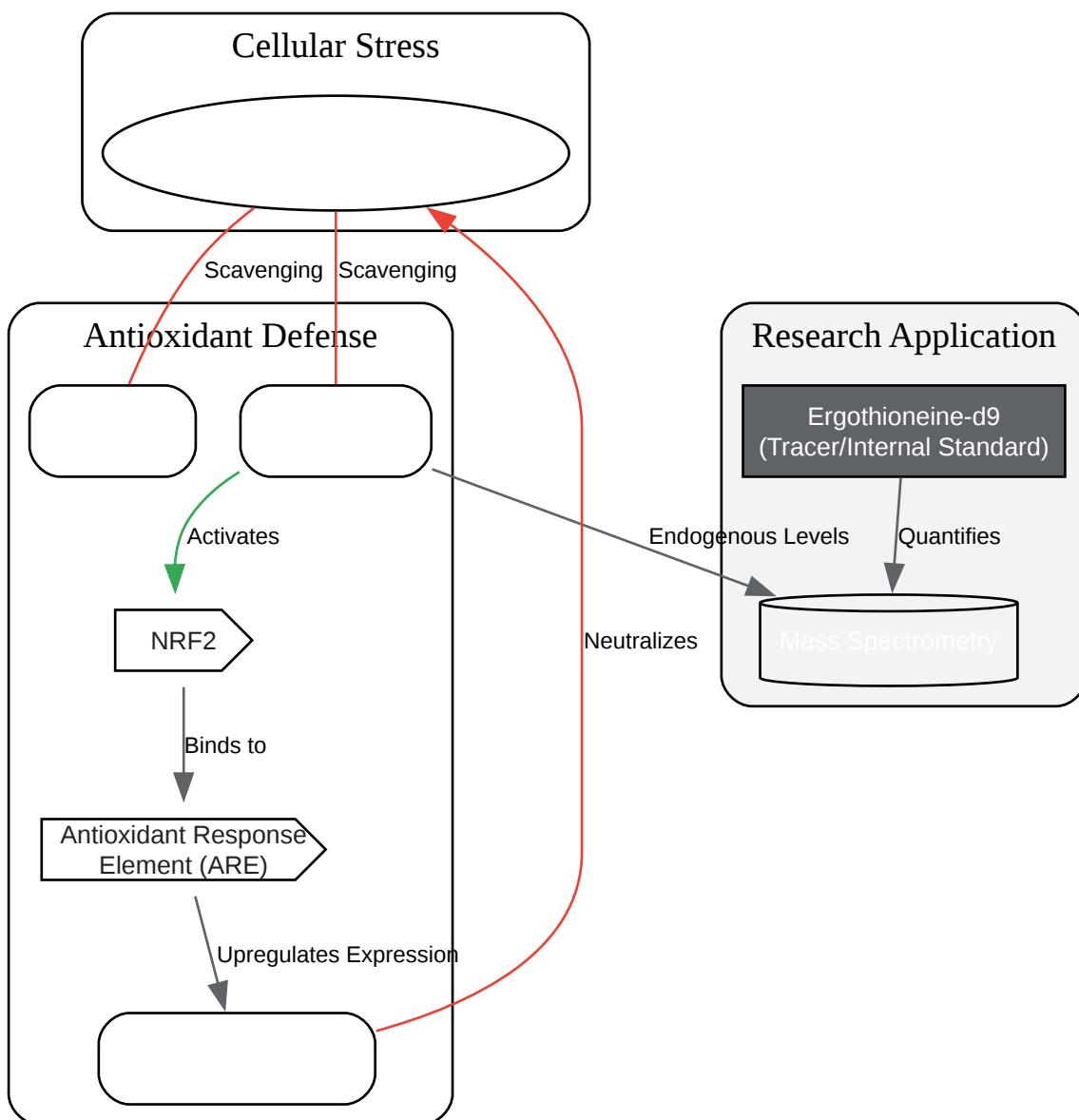
Experimental Workflow for LC-MS/MS Quantification



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Caption: Workflow for Ergothioneine Quantification using LC-MS/MS.

Ergothioneine in the Cellular Antioxidant Defense Network



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Caption: Ergothioneine's role in cellular antioxidant pathways.

Conclusion

Ergothioneine-d9 is an essential tool for researchers and scientists in the field of drug development and biomedical research. Its physical and chemical properties make it an excellent internal standard for the accurate and precise quantification of ergothioneine in various biological samples. The detailed experimental protocols provided in this guide offer a starting point for the implementation of robust analytical methods. Furthermore, the

visualization of its involvement in cellular antioxidant pathways highlights the importance of ergothioneine in maintaining cellular health and its potential as a therapeutic target.

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